6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-16-10-5-4-9(13-14-10)11(15)12-7-8-3-2-6-17-8/h4-5,8H,2-3,6-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBZMKGFQBWWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide typically involves the reaction of 6-methoxypyridazine-3-carboxylic acid with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 6-hydroxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide.
Reduction: Formation of 6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-amine.
Substitution: Formation of 6-halogen-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide.
Scientific Research Applications
6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature (EP 4 374 877 A2)
The European patent EP 4 374 877 A2 discloses several pyridazine and pyrrolo[1,2-b]pyridazine carboxamides with variations in substituents and core structures. Key examples include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 6-Methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide (Target) | Pyridazine | 6-OCH₃, N-(oxolan-2-ylmethyl) | 238.27 | Moderate polarity; lacks halogens |
| (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-...† | Pyrrolo[1,2-b]pyridazine | 3-Fluorophenylmethyl, 5-methyl-2-(trifluoromethyl)furan-3-yl | ~450–550‡ | High lipophilicity (CF₃, fluorophenyl); fused ring system |
| (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(4-bromo-2-fluorophenyl)methyl]-...† | Pyrrolo[1,2-b]pyridazine | 4-Bromo-3,5-difluorophenyl, 4-bromo-2-fluorophenylmethyl | ~577 | Heavy halogenation; likely low solubility |
| 1-[2,3-(Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-...† | Pyrido[1,2-b]pyridazine | 2,3-Difluorophenylmethyl, ethyl, CF₃-furan | ~500–550‡ | Multiple fluorines; enhanced metabolic stability |
† Truncated names for brevity; ‡ Estimated based on patent data (e.g., LCMS m/z 502 ).
Key Observations:
Core Structure Differences: The target compound’s pyridazine core is simpler and less rigid than the pyrrolo[1,2-b]pyridazine or pyrido[1,2-b]pyridazine fused-ring systems in patent compounds. Pyrrolo/pyrido-fused analogs often include hydroxy or oxo groups at the 4-position, which may participate in hydrogen bonding .
Substituent Effects :
- Halogenation : Patent compounds frequently incorporate fluorine , bromine , or trifluoromethyl groups , which enhance lipophilicity (logP) and metabolic stability but reduce aqueous solubility. The target compound lacks halogens, favoring better solubility .
- Aromatic vs. Aliphatic Substituents : The target’s oxolan-2-ylmethyl group (aliphatic cyclic ether) contrasts with halogenated aryl groups in patent analogs. This difference may influence pharmacokinetics—e.g., the oxolan group’s ether oxygen could improve membrane permeability compared to bulky aryl systems .
Molecular Weight and Drug-Likeness :
Comparison with Oxolan-2-ylmethyl-Containing Carboxamides ()
lists carboxamides with the oxolan-2-ylmethyl group but divergent core structures:
Table 2: Core Structure Impact on Properties
| Compound Name | Core Structure | Key Features | Molecular Weight (g/mol) | Predicted Solubility (LogS) |
|---|---|---|---|---|
| This compound | Pyridazine | Aromatic, planar core | 238.27 | Moderate (~-3.5) |
| N-{[(2R)-Oxolan-2-yl]methyl}morpholine-4-carboxamide | Morpholine | Non-aromatic, flexible | ~216 | High (~-2.0) |
| 4-Ethyl-N-{[(2R)-oxolan-2-yl]methyl}cyclohexan-1-amine | Cyclohexane | Aliphatic, bulky | ~213 | Low (~-4.0) |
Key Observations:
- Aromatic vs. However, morpholine’s polarity confers higher solubility .
- Steric Effects : The cyclohexanamine derivative’s bulky aliphatic core may hinder membrane permeability compared to the flat pyridazine system.
Biological Activity
6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring, an oxolane moiety, and a carboxamide functional group. Its molecular formula is C12H14N2O3, with a molecular weight of approximately 234.25 g/mol. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. For instance, studies have indicated that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. For example:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells (T-47D and MDA-MB-231). The IC50 values ranged from 1.30 µM to 35.9 µM, indicating potent activity against these cell lines .
- Mechanistic Studies : Further analysis revealed that treatment with this compound resulted in G2/M phase cell cycle arrest and increased sub-G1 populations, suggesting apoptosis induction as a mechanism of action .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest potential efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are yet to be fully characterized.
Study 1: Anticancer Efficacy in Breast Cancer Models
A study published in PMC assessed the efficacy of several pyridazine derivatives, including the target compound, against human breast cancer cell lines. The results indicated that compounds with similar structures could effectively inhibit tumor growth and induce apoptosis through CDK inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | T-47D | 1.30 ± 0.04 | CDK inhibition |
| This compound | MDA-MB-231 | 2.18 ± 0.07 | Apoptosis induction |
Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial properties of the compound against common pathogens. While specific quantitative data are still under investigation, preliminary findings suggest that derivatives containing the pyridazine structure exhibit notable antimicrobial effects.
Q & A
Q. Q1. What are the optimal synthetic routes for synthesizing 6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide, and how can its purity be validated?
Methodological Answer:
- Synthetic Pathways : Begin with 6-methoxypyridazine-3-carboxylic acid (core precursor) and react it with (oxolan-2-yl)methylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) .
- Purification : Use column chromatography (gradient elution with 5–20% methanol in DCM) or recrystallization from ethanol/water mixtures.
- Characterization : Confirm structure via - and -NMR (DMSO-) and high-resolution mass spectrometry (HRMS). Purity (>95%) should be validated by reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Biological Activity Screening
Q. Q2. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Target Identification : Screen against kinase or protease panels (e.g., Eurofins KinaseProfiler™) due to pyridazine’s affinity for ATP-binding pockets .
- Antimicrobial Testing : Use microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (HeLa, MCF-7) with IC determination via nonlinear regression (GraphPad Prism) .
Advanced Mechanistic Studies
Q. Q3. How can researchers elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR. Validate with mutagenesis studies (e.g., alanine scanning) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to recombinant proteins. Optimize immobilization pH to retain protein activity .
- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound and metabolites .
Data Contradiction Analysis
Q. Q4. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Variability : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Control for buffer composition (e.g., divalent cations affecting kinase activity) .
- Batch Consistency : Compare NMR spectra and HPLC traces across synthetic batches. Investigate polymorphic forms via X-ray crystallography if solubility varies .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-lab variability .
Structure-Activity Relationship (SAR)
Q. Q5. What structural modifications could enhance target selectivity or potency?
Methodological Answer:
- Substituent Exploration :
- Replace the oxolane methyl group with cyclopentyl or benzyl groups to probe steric effects.
- Introduce electron-withdrawing groups (e.g., -CF) at the pyridazine C4 position to modulate electronic properties .
- Bioisosteric Replacement : Swap the carboxamide with sulfonamide or urea groups to improve metabolic stability .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation studies .
Advanced Synthesis Optimization
Q. Q6. How can reaction yields be improved while minimizing byproduct formation?
Methodological Answer:
- Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. Use microwave-assisted synthesis for faster kinetics .
- Catalyst Screening : Evaluate Pd/C or Ni catalysts for coupling steps. Monitor reaction progress in real-time via in-situ IR spectroscopy .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed carboxamide). Add scavengers (e.g., polymer-bound isocyanates) to quench residual reagents .
Computational Modeling
Q. Q7. What computational tools are recommended for predicting physicochemical properties?
Methodological Answer:
- LogP/LogD Prediction : Use MarvinSketch or ACD/Labs with atom-based contributions. Validate experimentally via shake-flask HPLC .
- pK Estimation : Employ SPARC or MoKa. Confirm via potentiometric titration in 20% DMSO/water .
- Reaction Pathway Simulation : Apply density functional theory (DFT, e.g., Gaussian 16) to model transition states and optimize synthetic routes .
Scale-Up Challenges
Q. Q8. What are critical considerations for transitioning from milligram to gram-scale synthesis?
Methodological Answer:
- Heat Management : Use jacketed reactors for exothermic steps (e.g., amide coupling). Monitor with inline FTIR .
- Solvent Recovery : Implement distillation or membrane filtration for DMF recycling.
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents and elemental impurities (e.g., Pd < 10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
